molecular formula C14H10Cl2N2O B7843774 [6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol

[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol

Cat. No.: B7843774
M. Wt: 293.1 g/mol
InChI Key: UHMXURXAMAHCTE-UHFFFAOYSA-N
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Description

[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl group and a hydroxymethyl group attached to the imidazo[1,2-a]pyridine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with 4-chlorobenzaldehyde to form an intermediate, which is then cyclized to produce the imidazo[1,2-a]pyridine core. Subsequent chlorination and hydroxymethylation steps yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, solvent-free conditions, and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research indicates its potential use as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Properties

IUPAC Name

[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O/c15-10-3-1-9(2-4-10)14-12(8-19)18-7-11(16)5-6-13(18)17-14/h1-7,19H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMXURXAMAHCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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